molecular formula C9H12F3N3 B1331708 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 238742-83-1

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1331708
CAS No.: 238742-83-1
M. Wt: 219.21 g/mol
InChI Key: XIUFUZWOHSSRKX-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H12F3N3 It is known for its unique structural features, which include a tert-butyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves several steps. One common method includes the reaction of 4-tert-butyl-6-(trifluoromethyl)pyrimidine with ammonia or an amine source under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, DMF, and catalysts such as Pd/C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine include:

  • 2-Amino-4-(tert-butyl)-6-(trifluoromethyl)pyrimidine
  • 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-ylamine
  • tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in this compound makes it particularly unique, contributing to its distinct chemical properties and reactivity .

Properties

IUPAC Name

4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFUZWOHSSRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351118
Record name 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-83-1
Record name 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 238742-83-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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